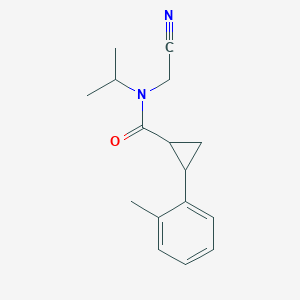
N-(cyanomethyl)-2-(2-methylphenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-2-(2-methylphenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. CX-4945 has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.
Mechanism of Action
N-(cyanomethyl)-2-(2-methylphenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide targets CK2, a protein kinase that plays a crucial role in regulating various cellular processes, including cell growth, proliferation, and survival. CK2 is overexpressed in many cancer cells, making it an attractive target for cancer therapy. This compound inhibits CK2 by binding to its ATP-binding site, which prevents the phosphorylation of downstream substrates.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Furthermore, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
N-(cyanomethyl)-2-(2-methylphenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide has several advantages as a research tool. It is a potent and selective inhibitor of CK2, making it an excellent tool for studying the role of CK2 in various cellular processes. This compound is also relatively stable and can be easily synthesized and purified. However, this compound has some limitations as a research tool. It can have off-target effects on other kinases, and its efficacy can vary depending on the cellular context.
Future Directions
N-(cyanomethyl)-2-(2-methylphenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide has shown promising results in preclinical and clinical studies, and several ongoing clinical trials are investigating its potential therapeutic applications. Some possible future directions for this compound research include exploring its efficacy in combination with other anticancer therapies, developing more potent and selective CK2 inhibitors, and investigating its potential therapeutic applications in other diseases, such as viral infections and neurodegenerative disorders.
Conclusion
This compound is a small molecule inhibitor that targets protein kinase CK2, which plays a crucial role in regulating cell growth, proliferation, and survival. This compound has shown potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. This compound is a potent and selective inhibitor of CK2 and has several advantages as a research tool. However, its efficacy can vary depending on the cellular context, and further research is needed to explore its potential therapeutic applications fully.
Synthesis Methods
N-(cyanomethyl)-2-(2-methylphenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-methylphenylacetonitrile with cyclopropanecarboxylic acid, followed by the addition of isopropylamine and cyanomethyl chloride. The resulting product is this compound, which can be purified using column chromatography.
Scientific Research Applications
N-(cyanomethyl)-2-(2-methylphenyl)-N-(propan-2-yl)cyclopropane-1-carboxamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and pancreatic cancer. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
properties
IUPAC Name |
N-(cyanomethyl)-2-(2-methylphenyl)-N-propan-2-ylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-11(2)18(9-8-17)16(19)15-10-14(15)13-7-5-4-6-12(13)3/h4-7,11,14-15H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZKFJKMBBZWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC2C(=O)N(CC#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Fluorosulfonyloxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2844862.png)
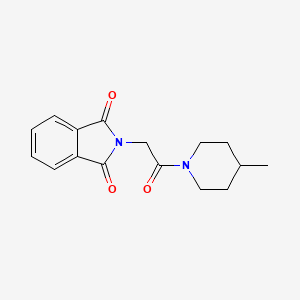

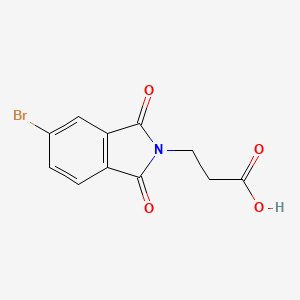
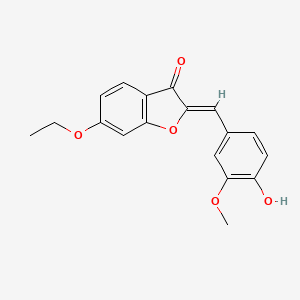
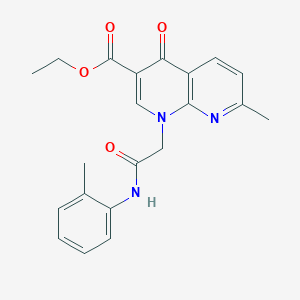
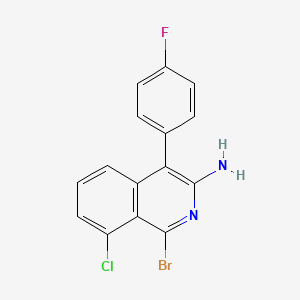
![3-Methyl-2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2844872.png)
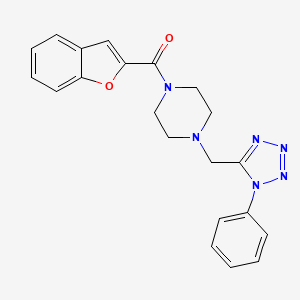
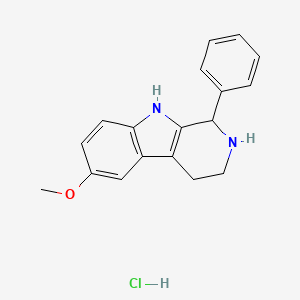
![2-Chloro-N-[1-[4-(difluoromethoxy)phenyl]piperidin-3-yl]acetamide](/img/structure/B2844879.png)
![7-[2-(4-Ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B2844881.png)
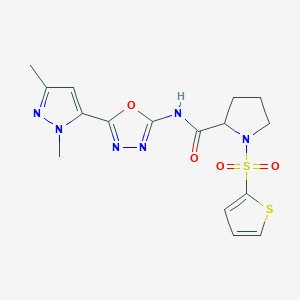
![5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2844883.png)